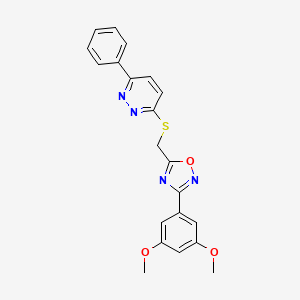
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as MPPEB, is a compound that has been extensively studied in scientific research due to its potential use as a therapeutic agent. MPPEB is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including addiction, anxiety, and depression.
Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis of compounds with pyrrolidine and benzamide groups focuses on developing efficient, high-yield methods and exploring their chemical properties. For example, Bobeldijk et al. (1990) described a high-yield synthesis method for (S)-BZM and its derivatives, important for preparing radiolabeled compounds for pharmacological studies (Bobeldijk et al., 1990). Similarly, Yanagi et al. (2000) characterized two crystalline forms of a related benzamide derivative, providing insights into its physical and chemical stability (Yanagi et al., 2000).
Potential Pharmacological Activities
Compounds related to N-(2-(1H-pyrrol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide have been investigated for various pharmacological activities. Iwanami et al. (1981) explored the neuroleptic activity of benzamides and found a strong correlation between structure and activity, identifying potential applications in treating psychosis (Iwanami et al., 1981). Moreover, the study by Kiven et al. (2023) on the nonlinear optical (NLO) properties of benzamide derivatives using density functional theory highlights the potential of these compounds in material science, especially for NLO materials (Kiven et al., 2023).
Chemical Reactivity and Applications
The reactivity and applications of pyrrolidine and benzamide derivatives in chemical synthesis and material science have also been a subject of research. For instance, Yi et al. (2015) synthesized a pyrrole derivative with high electrocatalytic activity for benzyl alcohol oxidation, demonstrating its utility in electrochemical applications (Yi et al., 2015).
properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(2-pyrrol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-24-18-8-13-22(14-9-18)17-6-4-16(5-7-17)19(23)20-10-15-21-11-2-3-12-21/h2-7,11-12,18H,8-10,13-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJJOGCNKSZKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-furylmethyl)amino]-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720990.png)

![N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720995.png)
![Methyl 9-oxo-2,3,6,9-tetrahydro[1,4]dioxino[2,3-g]quinoline-7-carboxylate](/img/structure/B2720996.png)








![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)